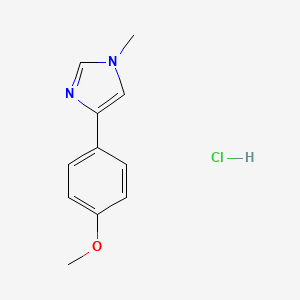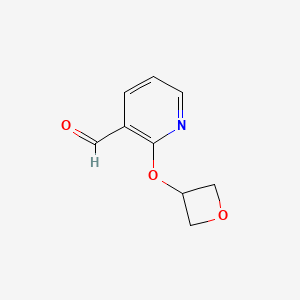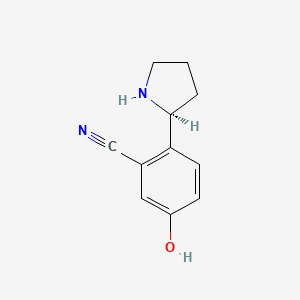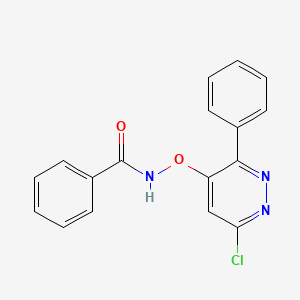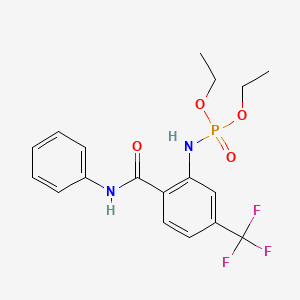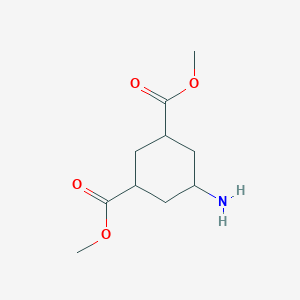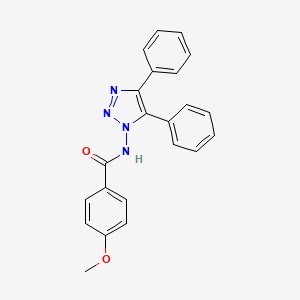![molecular formula C8H9BF5KO2 B12933175 Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)
Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[23]hexan-1-yl)trifluoroborate is a specialized organoboron compound It is characterized by the presence of a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate typically involves the reaction of a boronic acid derivative with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often in the presence of a solvent such as methanol or ethanol. The reaction proceeds through the formation of a boronate ester intermediate, which is then converted to the trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH)
Conditions: Typically carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Wissenschaftliche Forschungsanwendungen
Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate can be compared with other organoboron compounds such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium butyltrifluoroborate
These compounds share similar reactivity in Suzuki-Miyaura cross-coupling but differ in their structural features and specific applications. The spirocyclic structure of this compound imparts unique steric and electronic properties, making it particularly useful in certain synthetic contexts.
Eigenschaften
Molekularformel |
C8H9BF5KO2 |
|---|---|
Molekulargewicht |
282.06 g/mol |
IUPAC-Name |
potassium;(2,2-difluoro-5-methoxycarbonylspiro[2.3]hexan-1-yl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF5O2.K/c1-16-5(15)4-2-7(3-4)6(8(7,10)11)9(12,13)14;/h4,6H,2-3H2,1H3;/q-1;+1 |
InChI-Schlüssel |
WXILXRGMPTUEOU-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1C2(C1(F)F)CC(C2)C(=O)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R)-1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12933100.png)
![N-(2-Aminophenyl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12933102.png)
![1-[2-(2-Hydroxyethoxy)ethyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12933103.png)
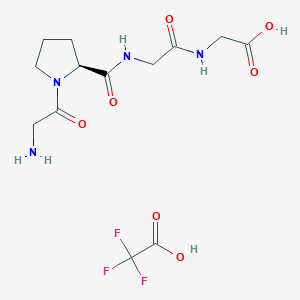
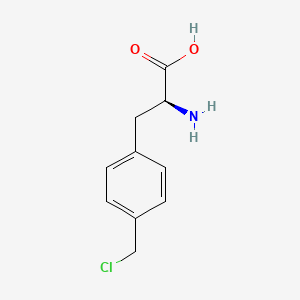
![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
